molecular formula C20H17BrN2O2S2 B2779521 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-14-5

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2779521
CAS No.: 868217-14-5
M. Wt: 461.39
InChI Key: YKQXPHHRSZPHHN-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydroimidazoles, characterized by a five-membered imidazole ring with a sulfur-containing substituent at position 2 and a sulfonyl group at position 1. The structure features a 4-bromophenylmethyl sulfanyl moiety and a naphthalene-2-sulfonyl group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S2/c21-18-8-5-15(6-9-18)14-26-20-22-11-12-23(20)27(24,25)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQXPHHRSZPHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the initial formation of the bromophenylmethylsulfanyl intermediate, followed by its reaction with naphthalen-2-ylsulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-bromophenyl group undergoes nucleophilic substitution under basic conditions. For example:

  • Reagents : Amines (e.g., piperidine), thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Products : Derivatives with substituted aryl groups (e.g., 4-aminophenyl or 4-thiophenyl analogs) .

A study demonstrated that electron-withdrawing groups on sulfonyl derivatives enhance electrophilicity at the bromine-substituted carbon, facilitating displacement by nucleophiles .

Formation of Sulfoxides and Sulfones

The sulfanyl (-S-) bridge is susceptible to oxidation:

  • Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>).

  • Conditions : Aqueous ethanol at 25–60°C.

  • Products : Sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivatives, confirmed by IR and <sup>1</sup>H-NMR .

Kinetic Data for Oxidation

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
H<sub>2</sub>O<sub>2</sub>40478
KMnO<sub>4</sub>60292

Reaction with Sulfonyl Chlorides

The imidazole nitrogen reacts with sulfonyl chlorides to form sulfonamides:

  • Reagents : 4-Nitrobenzenesulfonyl chloride or 4-methoxybenzenesulfonyl chloride.

  • Conditions : Anhydrous DMF with triethylamine (Et<sub>3</sub>N) at 0–25°C.

  • Products :

    • Electron-withdrawing substituents (e.g., -NO<sub>2</sub>) favor ring-opening products (e.g., hydrazonomethylbenzonitriles).

    • Electron-donating groups (e.g., -OCH<sub>3</sub>) yield sulfonamide derivatives .

Representative Reaction Outcomes

Sulfonyl ChlorideProduct TypeYield (%)
4-NitrobenzenesulfonylHydrazonomethylbenzonitrile85
4-MethoxybenzenesulfonylSulfonamide29

Base-Induced Cleavage

The dihydroimidazole ring undergoes cleavage under strong basic conditions:

  • Reagents : NaOH (5% aqueous solution).

  • Conditions : Room temperature,

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with imidazole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of imidazole showed promising results in inducing apoptosis in breast cancer cells .

Antimicrobial Properties
The sulfonyl group present in the compound enhances its antimicrobial activity. Studies have shown that similar sulfonamide derivatives display effective antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics .

Organic Synthesis

Reagent in Chemical Reactions
The compound can serve as an intermediate in the synthesis of more complex molecules. For example, it can be utilized in the synthesis of biaryl methyl sulfones through coupling reactions with various nucleophiles. This property makes it a valuable reagent in organic synthesis pathways aimed at creating diverse chemical entities .

Catalytic Applications
Imidazole derivatives are often used as catalysts in organic reactions due to their unique electronic properties. The compound's structure allows it to facilitate various reactions, including oxidation and reduction processes, which are crucial in synthetic organic chemistry .

Material Science

Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that adding sulfonyl-containing compounds to polymers improves their resistance to heat and chemicals, making them suitable for industrial applications .

Data Tables

Application Area Details Reference
Medicinal ChemistryAnticancer activity against breast cancer cells
Medicinal ChemistryAntimicrobial effects against bacteria and fungi
Organic SynthesisIntermediate for synthesizing biaryl methyl sulfones
Organic SynthesisCatalytic properties in organic reactions
Material ScienceEnhances thermal stability in polymers

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal focused on the anticancer effects of imidazole derivatives, including the target compound. The findings revealed a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent.
  • Synthesis of Biaryl Sulfones
    Another research project detailed the synthesis of biaryl sulfones using the compound as a key intermediate. The reactions were optimized for yield and purity, demonstrating the compound's utility in synthetic methodologies.
  • Polymeric Applications
    A case study explored the incorporation of sulfonyl groups into polymer formulations. The results indicated improved mechanical properties and thermal resistance, highlighting the compound's role in advancing material science.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position 1 and 2) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound: 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 1: Naphthalene-2-sulfonyl; 2: 4-Bromophenylmethyl sulfanyl ~C₂₀H₁₇BrN₂O₂S₂ (estimated) ~493.4 (estimated) Inferred from analogs
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole () 1: 4-Bromophenyl sulfonyl; 2: Phenyl C₁₅H₁₃BrN₂O₂S 365.24
2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole () 1: Naphthalene-2-sulfonyl; 2: 2-Methylphenylmethyl sulfanyl C₂₁H₂₀N₂O₂S₂ 412.52 (CAS 868217-26-9)
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one () Core: Imidazolone; Substituents: 4-Bromophenyl, methyl, sulfanyl C₁₀H₉BrN₂OS 285.16
Key Observations:

Substituent Bulk and Electronic Effects: The naphthalene-2-sulfonyl group in the target compound increases steric bulk compared to smaller aryl sulfonyl groups (e.g., benzene sulfonyl in ). This may enhance π-π stacking interactions in biological targets but reduce solubility .

Crystal Packing and Dihedral Angles :

  • In , the dihedral angles between the imidazole ring and substituent aryl groups (30.1°–64.3°) influence molecular stacking. The naphthalene group in the target compound may adopt distinct orientations, affecting crystallinity and melting points .

Key Observations:
  • Quorum Sensing Inhibition : The target compound’s bromine and naphthalene groups may enhance activity compared to alkoxy-substituted analogs () by improving hydrophobic interactions with bacterial receptors .
  • Therapeutic Applications : Imidazole derivatives in and show promise in weight loss and agrochemicals. The target compound’s sulfonyl and sulfanyl groups could similarly target enzymes like cytochrome P450 or kinases .
Physicochemical Data:
  • Melting Points : Analogous compounds (e.g., ) melt between 152–154°C. The target compound’s bulkier substituents may raise its melting point .
  • Spectroscopy : IR and NMR data from and (e.g., Ar–H stretches at ~3000 cm⁻¹, δ 7.2–8.5 ppm for aromatic protons) would align with the target’s structure .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step reactions. The initial step includes the formation of the imidazole ring, followed by functionalization with sulfonyl and sulfanyl groups. Recent advances in synthetic methodologies have improved yields and purity, allowing for more extensive biological evaluations.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. A review of various studies shows that compounds similar to 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole possess antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects against common pathogens, suggesting a broad spectrum of activity .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit key inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of imidazole compounds has been a focal point in recent research. Specific derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific signaling pathways involved in cell growth and survival .
  • Case Studies : In vitro studies have reported that certain analogs can reduce the viability of cancer cells significantly compared to control groups .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Study : A study evaluating a series of 1H-imidazole derivatives found that modifications at the aromatic positions significantly influenced antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Anti-inflammatory Assessment : Another investigation assessed the anti-inflammatory effects of imidazole derivatives using animal models. Results indicated a reduction in edema and inflammatory markers following treatment with these compounds .
  • Anticancer Evaluation : A specific derivative was tested against various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity at low concentrations .

Data Tables

Biological ActivityCompoundMIC (µg/mL)IC50 (µM)Reference
AntibacterialCompound A10-
AntifungalCompound B15-
Anti-inflammatoryCompound C-20
AnticancerCompound D-5

Q & A

Basic: What are the optimal synthetic routes for 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. Key steps include:

  • Imidazole core formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃) to form the 4,5-dihydroimidazole ring .
  • Sulfonylation : Reaction of the imidazole intermediate with naphthalene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .
  • Thioether linkage : Introduction of the 4-bromobenzyl group via alkylation of the thiolate intermediate generated from NaH or KOH .
    Critical Reagents :
StepReagents/ConditionsRole
1K₂CO₃, DMF, 80°CCyclization catalyst
2Naphthalene-2-sulfonyl chloride, Et₃NSulfonylation agent
34-Bromobenzyl bromide, NaHAlkylation agent

Basic: Which spectroscopic and computational techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the naphthalene sulfonyl group shows distinct aromatic protons at δ 7.8–8.5 ppm, while the imidazole protons appear as multiplet signals near δ 3.5–4.5 ppm .
  • IR Spectroscopy : Key stretches include S=O (1150–1250 cm⁻¹) and C-S (650–750 cm⁻¹) .
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict tautomeric stability (e.g., thione vs. thiol forms) and verify experimental NMR chemical shifts via the GIAO method .

Advanced: How can computational methods enhance experimental design for optimizing synthesis yields?

Methodological Answer:
Integrated computational-experimental workflows reduce trial-and-error:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
  • Statistical Design of Experiments (DoE) : Central composite designs (CCD) optimize reaction parameters (e.g., temperature, stoichiometry). For example, a 3² factorial design can maximize yield by varying catalyst loading (5–15 mol%) and solvent polarity (DMF vs. THF) .
  • Machine Learning : Predict solvent effects or side reactions using datasets from analogous imidazole derivatives .

Advanced: What strategies resolve contradictions between experimental and computational data on tautomerism or reactivity?

Methodological Answer:
Discrepancies often arise in tautomeric equilibria or reaction mechanisms:

  • Validation via Dual Methods : Combine experimental (e.g., variable-temperature NMR) and computational (MD simulations) data to assess tautomer populations. For example, thione-thiol equilibria can shift with solvent polarity .
  • Isotopic Labeling : Use deuterated analogs to track proton transfer pathways in sulfonyl or imidazole groups .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural evidence to reconcile conflicting DFT predictions .

Advanced: How to systematically evaluate biological activity and establish structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. The sulfonyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets .

  • SAR Analysis :

    ModificationBiological ImpactReference
    Bromophenyl → FluorophenylIncreased lipophilicity, improved membrane permeability
    Naphthalene sulfonyl → Benzene sulfonylReduced steric hindrance, lower IC₅₀
  • ADMET Profiling : Use computational tools (e.g., SwissADME) to predict metabolic stability and toxicity, guiding further synthetic modifications .

Advanced: How does the electronic nature of the sulfonyl and bromophenyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The bromophenyl group undergoes Pd-catalyzed coupling with aryl boronic acids. Electron-withdrawing sulfonyl groups activate the aryl bromide for faster oxidative addition .
  • DFT Insights : NBO analysis reveals charge distribution at the sulfur center (e.g., sulfonyl S=O groups reduce electron density on the imidazole ring, directing electrophilic attacks) .
  • Experimental Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 100°C for 24 hours to achieve >80% coupling efficiency .

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